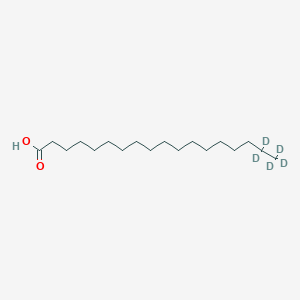

Octadecanoic-17,17,18,18,18-d5 acid

Übersicht

Beschreibung

Octadecanoic-17,17,18,18,18-d5 acid: is a deuterated form of stearic acid, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable for studying various biochemical and physiological processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Octadecanoic-17,17,18,18,18-d5 acid typically involves the deuteration of stearic acid. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction conditions usually involve elevated temperatures and pressures to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The product is then purified through distillation or recrystallization to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Octadecanoic-17,17,18,18,18-d5 acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form deuterated stearic acid derivatives.

Reduction: It can be reduced to form deuterated alcohols.

Substitution: It can undergo substitution reactions to form various deuterated esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include acyl chlorides and amines under basic conditions.

Major Products:

Oxidation: Deuterated stearic acid derivatives.

Reduction: Deuterated alcohols.

Substitution: Deuterated esters and amides.

Wissenschaftliche Forschungsanwendungen

Biochemistry

- Lipid Metabolism Studies : The deuterated form allows researchers to trace metabolic pathways of fatty acids in biological systems. Its incorporation into lipid membranes can provide insights into membrane dynamics and interactions with proteins.

- Metabolic Labeling : Octadecanoic-17,17,18,18,18-d5 acid is used in metabolic labeling experiments to study the dynamics of fatty acid metabolism. Researchers can monitor the fate of the labeled compound in various biological processes.

Medicine

- Pharmacokinetics and Pharmacodynamics : This compound is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of fatty acid-based drugs. Its isotopic properties allow for precise tracking of drug behavior in vivo .

- Drug Development : Researchers utilize this compound to evaluate the efficacy and safety of new pharmaceutical formulations that incorporate fatty acids as active ingredients.

Industry

- Synthesis of Deuterated Compounds : The compound serves as a precursor for synthesizing other deuterated compounds used in various applications including materials science and chemical processes .

- Analytical Chemistry : In industrial laboratories, this compound functions as a reference standard for calibrating instruments used in mass spectrometry and NMR spectroscopy .

Case Study 1: Metabolic Pathway Analysis

In a study published by MDPI exploring lipid metabolism using deuterated fatty acids like this compound demonstrated its effectiveness in tracing fatty acid pathways in cellular models. Researchers observed how the compound was incorporated into phospholipids and triglycerides within cells.

Case Study 2: Pharmacokinetic Studies

A pharmacokinetic study utilized this compound to analyze the absorption rates of a new drug formulation containing fatty acids. The results indicated that the deuterated compound provided reliable data on the drug's bioavailability and metabolic stability.

Wirkmechanismus

The mechanism of action of Octadecanoic-17,17,18,18,18-d5 acid involves its incorporation into lipid membranes and metabolic pathways. The presence of deuterium atoms affects the physical and chemical properties of the compound, leading to altered interactions with enzymes and other biomolecules. This can result in changes in membrane fluidity, enzyme activity, and metabolic rates .

Vergleich Mit ähnlichen Verbindungen

Stearic acid: The non-deuterated form of Octadecanoic-17,17,18,18,18-d5 acid.

Palmitic acid: Another saturated fatty acid with a similar structure but shorter carbon chain.

Oleic acid: An unsaturated fatty acid with a similar carbon chain length but containing a double bond.

Uniqueness: this compound is unique due to its deuterium content, which provides distinct isotopic properties. This makes it particularly valuable in research applications where precise tracking and analysis of metabolic processes are required .

Biologische Aktivität

Overview

Octadecanoic-17,17,18,18,18-d5 acid, also known as deuterated stearic acid, is a saturated fatty acid where five hydrogen atoms are replaced by deuterium. This isotopic substitution provides unique properties that make it a valuable tool in biological research, particularly in studies involving lipid metabolism and the dynamics of fatty acids within biological systems.

The biological activity of this compound primarily involves its incorporation into lipid membranes and metabolic pathways. The presence of deuterium alters the physical and chemical properties of the compound, affecting its interactions with enzymes and biomolecules. This can lead to variations in membrane fluidity, enzyme activity, and metabolic rates.

Key Mechanisms:

- Lipid Membrane Incorporation : The compound integrates into cellular membranes, influencing their fluidity and functionality.

- Metabolic Pathways : It participates in various metabolic processes, allowing researchers to trace fatty acid metabolism more accurately due to its distinct isotopic signature.

Research Applications

This compound has several applications across different fields of research:

- Biochemistry : Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

- Metabolic Studies : Facilitates the study of lipid metabolism and the role of fatty acids in cellular processes.

- Pharmacokinetics : Assists in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of fatty acid-based drugs.

Comparative Analysis

To understand the unique properties of this compound compared to other fatty acids, a comparative analysis is useful:

| Property | This compound | Stearic Acid (C18:0) | Oleic Acid (C18:1) |

|---|---|---|---|

| Isotopic Composition | Deuterated (D) | Non-deuterated | Non-deuterated |

| Molecular Weight | Higher due to deuterium | Lower | Lower |

| Membrane Fluidity | Altered due to D substitution | Normal | Higher with double bond |

| Research Applications | Advanced metabolic tracing | General studies | Nutritional studies |

Case Studies

Several studies have highlighted the significance of using this compound in various contexts:

- Lipid Metabolism Studies : Research indicates that incorporating deuterated fatty acids like Octadecanoic-17,17,18,18,18-d5 into diets allows for precise tracking of lipid absorption and metabolism in animal models. For instance:

- Inflammatory Response Research : Another significant application is in studying immune responses. The presence of deuterated fatty acids has been shown to modify immune cell function by altering membrane composition:

Eigenschaften

IUPAC Name |

17,17,18,18,18-pentadeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.